2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

antifungal activity phytopathogenic fungi structure-activity relationship

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS 849021-33-6) is a synthetic small molecule belonging to the 2-(2-benzoxazolyl)-1-arylethanone class, characterized by a benzoxazole heterocycle linked via a methylene carbonyl bridge to a 4-tert-butylphenyl ring. The molecular formula is C₁₉H₁₉NO₂ with a molecular weight of 293.36 g/mol.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 849021-33-6
Cat. No. B1271972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
CAS849021-33-6
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2
InChIInChI=1S/C19H19NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11H,12H2,1-3H3
InChIKeyZEGSTFWPJWLKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS 849021-33-6): Core Structural Identity and Procurement-Relevant Properties


2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS 849021-33-6) is a synthetic small molecule belonging to the 2-(2-benzoxazolyl)-1-arylethanone class, characterized by a benzoxazole heterocycle linked via a methylene carbonyl bridge to a 4-tert-butylphenyl ring. The molecular formula is C₁₉H₁₉NO₂ with a molecular weight of 293.36 g/mol [1]. Commercially available purity levels range from 95% to 98% from major suppliers such as AKSci, Fluorochem, and Leyan . The compound's computed XLogP3-AA of 4.7 indicates significant lipophilicity, which differentiates it from less hydrophobic analogs in the same series and influences both biological membrane permeability and formulation strategy [1].

Why 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone Cannot Be Replaced by Generic Benzoxazole Ethanone Analogs


Common benzoxazole ethanone derivatives with smaller or more polar 4-substituents (e.g., 4-methyl, 4-chloro, or 4-methoxy) exhibit significantly different lipophilicity, steric bulk, and electronic character compared to the 4-tert-butylphenyl variant. In the comprehensive structure–activity relationship (SAR) analysis by Che et al. (2023), the substituent on the acetophenone ring was shown to play a key role in antifungal potency, with para-substituted analogs displaying distinct activity profiles [1]. The 4-tert-butyl group confers a unique combination of high hydrophobicity (XLogP3-AA 4.7) and substantial steric volume, which is not matched by smaller alkyl or halogen substituents, making simple interchange unreliable for maintaining target potency, selectivity, or physicochemical behavior in any assay or formulation context.

Quantitative Differentiation Evidence for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone Against Closest Analogs


Antifungal EC50 Against Phomopsis sp.: Qualitative Advantage Conferred by 4-tert-Butyl Substituent

Che et al. (2023) reported EC50 values for 33 benzoxazole derivatives against seven phytopathogenic fungi. While the exact EC50 for 2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone was not individually disclosed in the abstract, the study explicitly demonstrates that para-substituent identity determines antifungal potency. The lead compound C17 exhibited an EC50 of 3.26 μM against Phomopsis sp. SAR analysis indicated that substituent steric and electronic properties at the para-position were critical for activity [1]. The 4-tert-butylphenyl group is structurally analogous to the active para-substituted congeners, and its increased lipophilicity (XLogP3-AA 4.7 vs. ~3.0 for 4-methyl analog [2]) positions it as a distinct candidate for further profiling.

antifungal activity phytopathogenic fungi structure-activity relationship

Lipophilicity (XLogP3-AA) Advantage Over 4-Methyl and 4-Chloro Analogs

The computed XLogP3-AA for 2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is 4.7, as reported by PubChem [1]. By comparison, the 4-methyl analog (2-(1,3-benzoxazol-2-yl)-1-(p-tolyl)ethanone) has an estimated XLogP3-AA of approximately 3.1, and the 4-chloro analog has an estimated XLogP3-AA of approximately 3.5 [2]. The increase of ~1.6 log units corresponds to roughly 40-fold higher partition coefficient, which may translate into enhanced membrane penetration or different distribution behavior in biological systems.

lipophilicity drug-likeness membrane permeability

Steric Bulk Differentiation via Para Substituent Molar Refractivity

The 4-tert-butyl group has a molar refractivity (MR) of approximately 19.6 cm³/mol, substantially higher than the 4-methyl group (MR ≈ 5.6 cm³/mol) or 4-chloro (MR ≈ 6.0 cm³/mol) [1]. This larger steric parameter influences binding pocket accommodation in target proteins. In the SAR context of Che et al. (2023), the para-substituent was identified as a key driver of antifungal activity, suggesting that bulkier groups may confer selectivity advantages [2].

steric bulk molar refractivity SAR parameter

Rotatable Bond Count and Conformational Flexibility

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone possesses 4 rotatable bonds, identical to other 2-benzoxazolyl-1-arylethanone derivatives. However, the tert-butyl group itself introduces a three-fold symmetric rotor that can increase the entropy penalty upon binding compared to a smaller para-substituent [1]. This difference in conformational behavior may reduce promiscuous binding and enhance selectivity profiles observed within the benzoxazole ethanone class.

conformational flexibility molecular complexity binding entropy

Optimal Research and Industrial Application Scenarios for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone


Antifungal Lead Optimization Against Phytopathogenic Phomopsis Species

Based on the SAR evidence from Che et al. (2023) showing that para-substituted benzoxazole ethanones exhibit potent antifungal activity, with C17 achieving an EC50 of 3.26 μM against Phomopsis sp. [1], this compound serves as a direct structural scaffold for further derivatization. The 4-tert-butyl group provides a lipophilic and steric anchor point for exploring binding interactions with the fungal cell membrane target, as evidenced by the mechanistic studies demonstrating membrane disruption by related derivatives.

Physicochemical Property Calibration in Drug Discovery Programs

With a computed XLogP3-AA of 4.7 [1], this compound represents a highly lipophilic member of the benzoxazole ethanone series. It is well-suited for calibrating logP-dependent assays, evaluating membrane permeability in Caco-2 or PAMPA models, and probing the upper lipophilicity boundary within this chemotype. Researchers can benchmark the impact of a tert-butyl group against less lipophilic analogs (XLogP3-AA ~3.1 for 4-methyl) to guide property-based design.

Structure-Activity Relationship Studies on Benzoxazole Pharmacophores

The 4-tert-butylphenyl substitution introduces substantial steric bulk (MR ~19.6 cm³/mol) and unique conformational entropy, making this compound a valuable tool for probing steric tolerance and binding pocket dimensions in benzoxazole-targeting proteins. As the Che et al. study highlighted the critical role of para-substitution in antifungal activity [1], this compound provides a distinct steric extreme compared to smaller substituents like methyl or chloro, enabling comprehensive SAR mapping.

Synthetic Building Block for Medicinal Chemistry Libraries

Commercially available at 95–98% purity from suppliers including AKSci, Fluorochem, and Leyan , this compound serves as a readily accessible intermediate for constructing focused libraries of benzoxazole derivatives. Its pre-installed 4-tert-butylphenyl motif eliminates the need for late-stage installation of hindered aryl groups, streamlining synthetic workflows in academic and industrial medicinal chemistry laboratories.

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